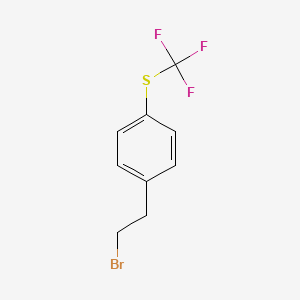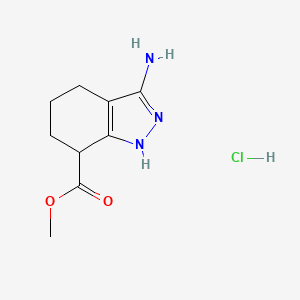
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of both fluorinated butyl and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3,4,4-Tetrafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.
Reduction: Formation of 3,3,4,4-tetrafluorobutanol.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its reactive sulfonate group.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorinated butyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: Similar in structure but contains a bromine atom instead of a sulfonate group.
3,3,4,4-Tetrafluorobutyl 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.
Uniqueness
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the combination of its fluorinated butyl group and sulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability under various conditions, making it valuable for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H12F4O3S |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F4O3S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-11(14,15)10(12)13/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
RRBAYLVULUZRRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



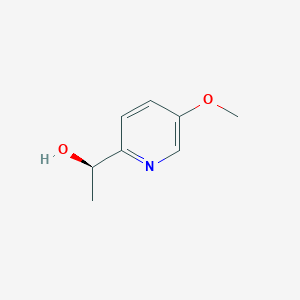
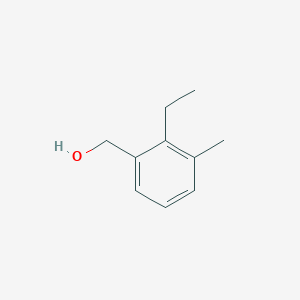
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)

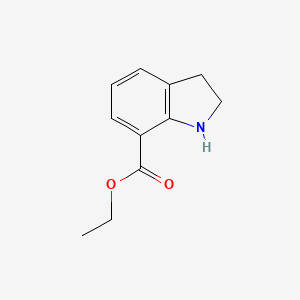

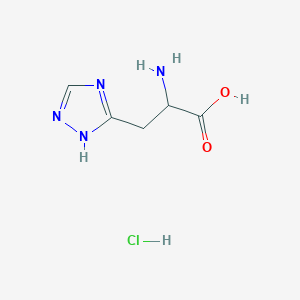
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
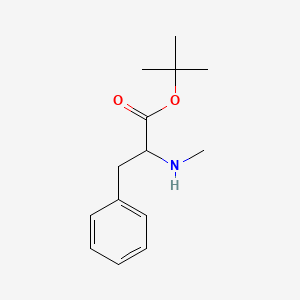
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
